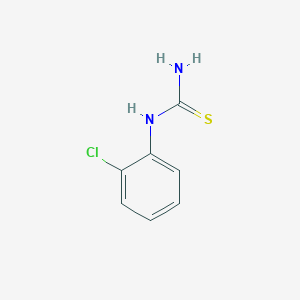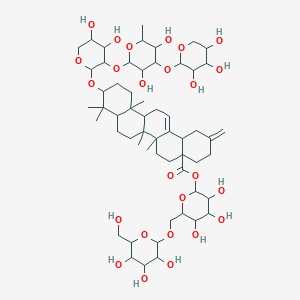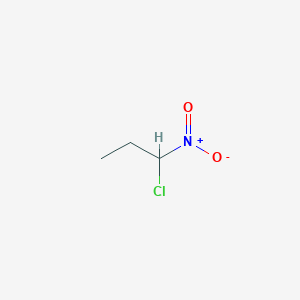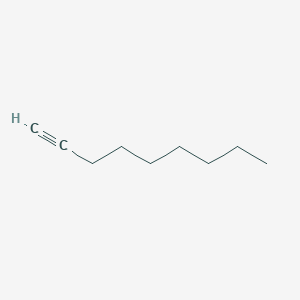
1-Nonyne
Overview
Description
1-Nonyne is an organic compound that belongs to the class of alkynes, which are hydrocarbons characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C₉H₁₆, indicating that it contains nine carbon atoms and sixteen hydrogen atoms. This compound is a colorless liquid at room temperature and has a characteristic sharp or pungent smell, typical of many alkynes .
Preparation Methods
The synthesis of 1-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. The most common approach involves a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne. Following this, an elimination reaction occurs, where a molecule of hydrogen halide (HX) is removed from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .
Chemical Reactions Analysis
1-Nonyne, like other alkynes, is highly reactive due to the presence of the carbon-carbon triple bond. This bond is relatively unstable and rich in electrons, making it a prime target for electrophiles. Some common reactions that this compound undergoes include:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Halogenation: The addition of halogens (such as chlorine or bromine) to the triple bond, forming dihalides.
Hydration: The addition of water to the triple bond, resulting in the formation of alcohols.
Scientific Research Applications
1-Nonyne is primarily utilized in the research and development sectors of chemistry. It serves as a building block in the synthesis of more complex molecules for various purposes, including the development of pharmaceuticals and polymers. Its high reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of chemical compounds .
Mechanism of Action
The mechanism by which 1-Nonyne exerts its effects is largely based on its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is electron-rich and can interact with electrophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1-Nonyne is unique among alkynes due to its specific structure and properties. Similar compounds include other alkynes such as:
1-Octyne (C₈H₁₄): An alkyne with eight carbon atoms.
1-Decyne (C₁₀H₁₈): An alkyne with ten carbon atoms.
1-Heptyne (C₇H₁₂): An alkyne with seven carbon atoms.
These compounds share the characteristic carbon-carbon triple bond but differ in the length of their carbon chains and, consequently, their physical and chemical properties.
Properties
IUPAC Name |
non-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h1H,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSQSXOTMIGBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063036 | |
| Record name | 1-Nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |
| Record name | 1-Nonyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
6.26 [mmHg] | |
| Record name | 1-Nonyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3452-09-3 | |
| Record name | 1-Nonyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NONYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760V9GP5A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-nonyne?
A1: The molecular formula of this compound is C9H16, and its molecular weight is 124.22 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including Carbon-13 Nuclear Magnetic Resonance (13C NMR) [, ] and Deuterium Nuclear Magnetic Resonance (2H NMR) []. These techniques provide insights into its structure and properties.
Q3: What is the crystal structure of this compound?
A3: this compound crystallizes in the space group Pca21 and forms layers with a square unit mesh []. This layered structure influences its packing efficiency and melting point.
Q4: Can this compound be polymerized?
A4: Yes, this compound can be polymerized using molybdenum- and tungsten-based catalysts, yielding poly(3,3-dimethyl-1-nonyne) []. This polymer exhibits interesting properties, such as partial solubility in toluene depending on the polymerization conditions.
Q5: Is this compound used in organic synthesis?
A5: Yes, this compound serves as a starting material in the synthesis of natural products. For instance, it is used in the enantioselective synthesis of cladospolide B, C, and the enantiomer of cladospolide D []. This synthesis utilizes reactions like alkyne zipper, Noyori ynone reduction, and Sharpless dihydroxylation.
Q6: Can this compound participate in cycloaddition reactions?
A6: Yes, when a reactive carbene precursor like 7-endo-ethylenedibenzo(a;b)bicyclo(4.10)heptane is irradiated, it fragments to yield phenanthrene and vinylcarbene, which rearranges to cyclopropene. This strained alkene can be trapped by this compound in cycloaddition reactions [].
Q7: What other reactions involve this compound?
A7: Thianthrene cation radical tetrafluoroborate (Th•+ BF4-) adds to this compound, forming trans-1,2-bis(5-thianthreniumyl)alkene tetrafluoroborate []. This adduct can undergo further transformations on alumina to yield alpha-ketoylides and alpha-ketols.
Q8: Are there studies on the thermodynamic properties of this compound?
A8: Yes, research has been conducted to determine the thermodynamic properties of this compound. This includes studies on its ideal-gas enthalpy of formation, vapor pressure, and heat capacity []. These properties are essential for understanding its behavior in various chemical processes.
Q9: Has the Wilson equation been used to describe this compound's behavior in mixtures?
A9: Yes, the modified Wilson equation has been employed to describe vapor-liquid equilibrium in systems containing this compound, specifically in a mixture with 1-propanol []. This approach helps predict the behavior of this compound in mixtures.
Q10: Are there group contribution methods for predicting this compound's thermodynamic properties?
A10: Research explored using quasichemical group contributions to predict thermodynamic properties of mixtures containing unsaturated hydrocarbons, including this compound []. These methods provide valuable tools for estimating thermodynamic data.
Q11: Does this compound possess any known biological activity?
A11: While the provided research doesn't focus on direct biological activity, this compound was identified in the n-butanol stem extract of Chenopodium murale L., which showed antifungal activity against Fusarium oxysporum f. sp. lycopersici []. Further research is needed to determine its specific role.
Q12: What analytical techniques are used to characterize this compound?
A12: Gas chromatography-mass spectrometry (GC-MS) is one of the analytical techniques employed to identify and quantify this compound in complex mixtures []. This method helps analyze its presence in various samples.
Q13: Is there information available on the material compatibility of this compound?
A13: While the provided research doesn't explicitly focus on material compatibility, this compound's use in various chemical reactions and its presence in natural extracts suggests its compatibility with a range of organic substances [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

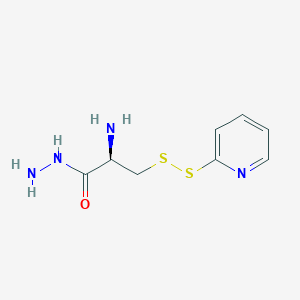
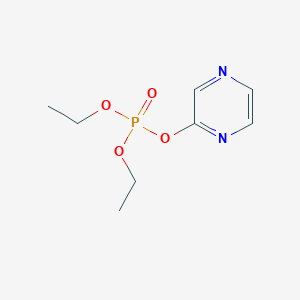
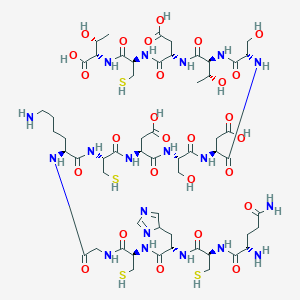
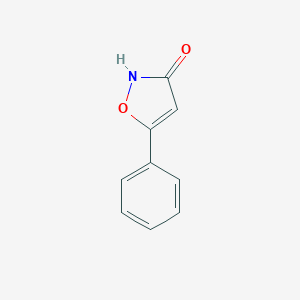
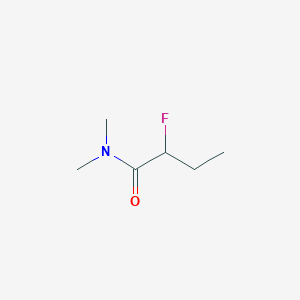
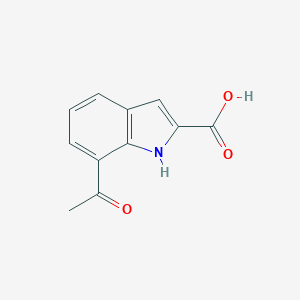
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)
